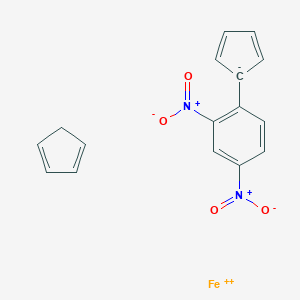

2,4-Dinitrophenyl ferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dinitrophenyl ferrocene, also known as this compound, is a useful research compound. Its molecular formula is C16H13FeN2O4+ and its molecular weight is 353.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

DNP-Fc is synthesized through the condensation reaction of ferrocene with 2,4-dinitrophenyl hydrazine. The general reaction involves heating the reactants in an ethanol solvent, which results in the formation of a stable product characterized by its distinct red color. The synthesis can be summarized as follows:

- Reactants : Ferrocene and 2,4-dinitrophenyl hydrazine.

- Solvent : Ethanol.

- Conditions : Typically involves refluxing at elevated temperatures (around 80-85°C) for several hours.

- Purification : The crude product is purified using silica gel column chromatography.

The resulting DNP-Fc can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electrochemical Analysis.

Electrochemical Applications

DNP-Fc exhibits significant electrochemical properties due to the presence of both ferrocene and nitrophenyl groups. Its applications in this domain include:

- Redox Sensors : DNP-Fc can function as a redox-active probe in electrochemical sensors. The reversible redox behavior allows it to be used for the detection of various analytes, including biomolecules and environmental pollutants .

- Electrochemical Labeling : It has been utilized in the development of electrochemical labels for biomolecules, enhancing sensitivity in biosensing applications. For instance, ferrocene derivatives have been incorporated into DNA molecules to facilitate redox labeling during enzymatic reactions .

Materials Science Applications

In materials science, DNP-Fc has been explored for its potential in creating advanced materials:

- Conductive Polymers : DNP-Fc can be incorporated into polymer matrices to enhance conductivity and electrochemical stability. This property is particularly useful in applications such as organic photovoltaics and batteries .

- Nanocomposites : The integration of DNP-Fc into nanocomposite materials has shown promise in improving mechanical strength and electrical properties, making it suitable for use in sensors and electronic devices .

Biological Applications

The biological relevance of DNP-Fc is notable:

- Drug Delivery Systems : Due to its redox properties, DNP-Fc can be utilized in targeted drug delivery systems where the release of therapeutic agents is controlled by electrochemical stimuli .

- Antioxidant Activity : Studies have indicated that ferrocene derivatives exhibit antioxidant properties, which can be beneficial in biomedical applications aimed at combating oxidative stress .

Case Study 1: Electrochemical Sensor Development

A study demonstrated the use of DNP-Fc as an electrochemical sensor for detecting glucose levels. The sensor exhibited high sensitivity and selectivity due to the redox activity of the ferrocene moiety. This application highlights the potential of DNP-Fc in medical diagnostics.

Case Study 2: Conductive Polymer Composites

Research into conductive polymer composites incorporating DNP-Fc revealed enhanced electrical conductivity compared to conventional materials. These composites were tested for use in flexible electronic devices, showcasing their applicability in next-generation electronics.

Analyse Chemischer Reaktionen

Hydrazone Formation via Condensation

2,4-Dinitrophenyl ferrocene derivatives are commonly synthesized via condensation reactions. For example:

-

Acetylferrocene + 2,4-dinitrophenyl hydrazine :

Acetylferrocene reacts with 2,4-dinitrophenyl hydrazine in an acidic ethanol medium to form a hydrazone complex (Fc–C(CH₃)=N–NH–C₆H₃(NO₂)₂). The reaction proceeds under reflux (78–85°C) with H₂SO₄ as a catalyst, yielding red crystalline products .

Key spectral data :

Friedel-Crafts Acylation

Ferrocene undergoes electrophilic substitution, such as Friedel-Crafts acetylation, to form acetylferrocene. This intermediate is critical for subsequent reactions with 2,4-dinitrophenyl hydrazine .

Electrochemical Reactivity

The redox properties of this compound derivatives are central to their applications. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies reveal:

| Parameter | Ferrocene | This compound Hydrazone |

|---|---|---|

| Anodic Peak (mV) | 583 | 590–660 |

| Cathodic Peak (mV) | 665 | 660–700 |

| ΔE (mV) | 82 | 70–100 |

| Epc/Epa Ratio | 0.98 | 0.90–0.93 |

-

The nitro groups shift the redox potential anodically by ~85 mV compared to ferrocene due to their electron-withdrawing effect .

-

Chronocoulometry confirms diffusion-controlled redox processes, with charge transfer governed by Faradaic mechanisms .

Reactivity with Anions

The compound exhibits selective interactions with anions, as demonstrated by UV-Vis and DPV:

| Anion | Color Change | Redox Potential Shift (mV) |

|---|---|---|

| Acetate | Light yellow → Purple | +85 |

| F⁻ | Light yellow → Purple | +60 |

| HSO₄⁻ | No change | – |

-

Acetate and fluoride ions induce significant colorimetric and electrochemical responses, suggesting applications in anion sensing .

Thermal and Catalytic Behavior

-

Thermal stability : Decomposes above 250°C without melting .

-

Catalytic activity : The redox-active iron center facilitates oxygen reduction reactions (ORR), with enhanced reactivity in the presence of atmospheric oxygen .

Biological Activity

Despite structural complexity, these derivatives show limited antimicrobial activity against S. aureus and E. coli, likely due to low solubility in aqueous media .

Comparative Reaction Table

Eigenschaften

CAS-Nummer |

12091-84-8 |

|---|---|

Molekularformel |

C16H13FeN2O4+ |

Molekulargewicht |

353.13 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |

InChI |

InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |

InChI-Schlüssel |

PXMZYOKVPLWGAR-UHFFFAOYSA-N |

SMILES |

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |

Kanonische SMILES |

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |

Synonyme |

2,4-dinitrophenyl ferrocene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.